2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds It features a sulfonyl group attached to a chlorophenyl ring, an acetamide group, and a thiazole ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Sulfonylation: The chlorophenyl group is introduced through a sulfonylation reaction, where a chlorobenzene derivative is reacted with a sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with an acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorophenyl)sulfonyl)-N-(4-methylthiazol-2-yl)acetamide: Similar structure but with a different substitution on the thiazole ring.
2-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
2-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-12-2-4-13(5-3-12)16-10-25-18(20-16)21-17(22)11-26(23,24)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOGDVLZYYOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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